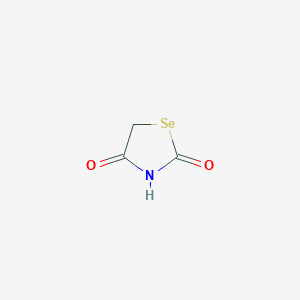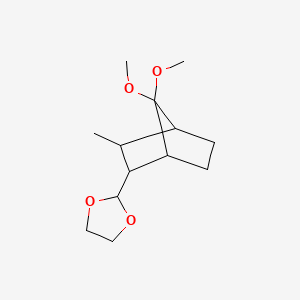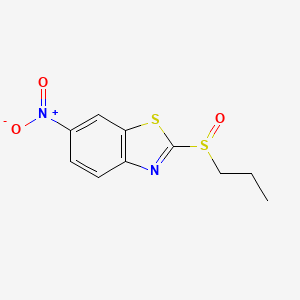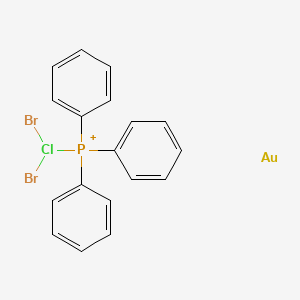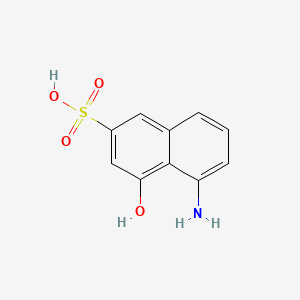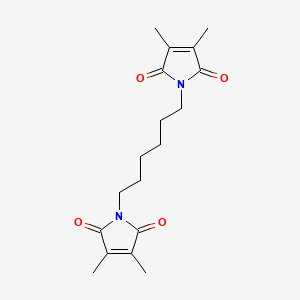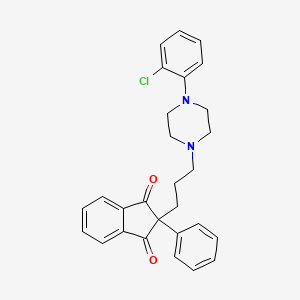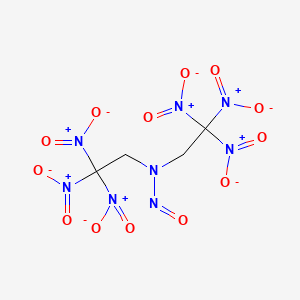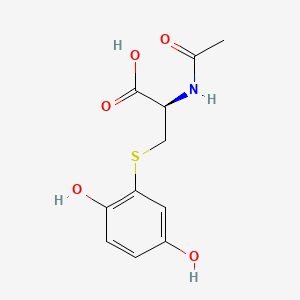
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is a metabolite derived from the conjugation of benzoquinone, an oxidation product of hydroquinone. It is identified as a urinary metabolite of benzene, phenol, and hydroquinone . This compound plays a significant role in the detoxification processes in the body, particularly in the metabolism of toxic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine can be synthesized through the conjugation of benzoquinone with glutathione, followed by acetylation. The process involves the formation of 2-(S-glutathionyl)hydroquinone, which is then converted to this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine has several scientific research applications:
Mecanismo De Acción
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine exerts its effects through its role in the detoxification of harmful substances. It acts by conjugating with toxic metabolites, facilitating their excretion from the body. The compound targets molecular pathways involved in oxidative stress and detoxification, including the glutathione pathway .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: A precursor to glutathione, used as an antioxidant and in the treatment of acetaminophen overdose.
Glutathione: A tripeptide involved in detoxification and antioxidant processes.
Uniqueness
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is unique due to its specific role as a metabolite of benzene, phenol, and hydroquinone. Unlike N-Acetylcysteine and glutathione, which have broader applications, this compound is specifically involved in the detoxification of these particular compounds .
Propiedades
Número CAS |
39484-09-8 |
|---|---|
Fórmula molecular |
C11H13NO5S |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-6(13)12-8(11(16)17)5-18-10-4-7(14)2-3-9(10)15/h2-4,8,14-15H,5H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 |
Clave InChI |
MGRMXYTUNZXUAF-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C=CC(=C1)O)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(C=CC(=C1)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)


